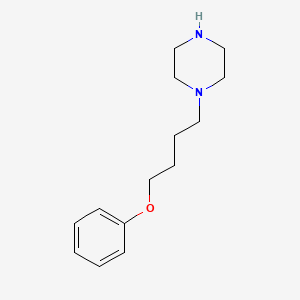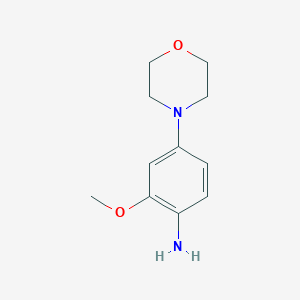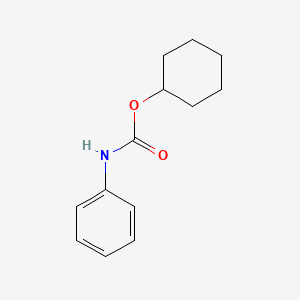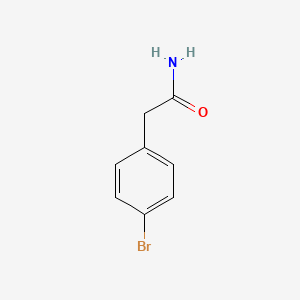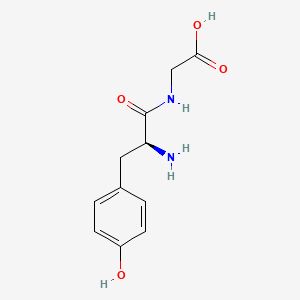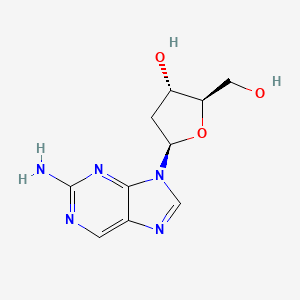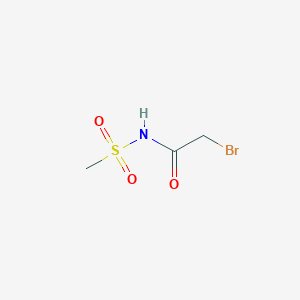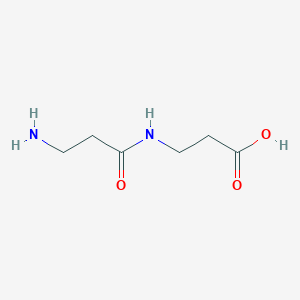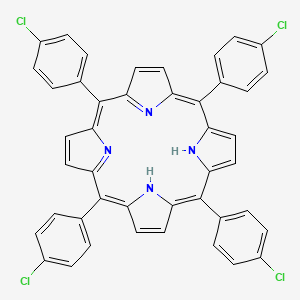
5,10,15,20-四(4-氯苯基)-21,22-二氢卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is a chemical compound with the molecular formula C44H26Cl4N4 . It is a porphyrin derivative, which are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the refluxing of 4-chlorobenzaldehyde and pyrrole in propionic acid . This process results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is complex, with a large number of atoms and bonds. The compound has a high molar mass of 752.516 Da and a monoisotopic mass of 750.091187 Da .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a catalyst for the selective O-methylation of phenols using methanol as an environmentally friendly methylating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 208.5±0.3 cm3, and a polar surface area of 57 Å2 . It also has a high logP value of 14.64, indicating its lipophilicity .科学研究应用
传感器开发
该化合物已被用作离子载体,用于开发聚氯乙烯 (PVC) 膜传感器,用于检测铝 (III) 离子 。这些传感器具有宽线性浓度范围和低检测限,使其高度灵敏,适用于各种分析应用。
医药:离子的电位测定
在医学领域,它作为一种传感器材料,用于铝 (III) 离子的电位测定 。这种应用对于诊断和监测铝含量存在问题的患者至关重要。
环境科学:光动力效应
卟啉衍生物的光动力特性已被研究用于其对利什曼原虫属的影响 。这种应用对环境科学具有重要意义,因为它提供了一种控制寄生虫病的方法。
材料科学:膜形貌分析
在材料科学领域,该化合物在分析 PVC 膜形貌中的作用已被探索 。这对开发具有特定性能的新材料以用于工业应用非常重要。
分析化学:铝离子选择性传感器
分析化学得益于该化合物在铝 (III) 选择性传感器中的应用,该传感器可用于直接测定各种水样中的 Al3+ 。这种应用对于水质监测和处理过程至关重要。
光动力疗法:癌症治疗
包括该化合物在内的卟啉衍生物正在被研究用于光动力疗法 (PDT),以治疗癌症等疾病 。这些化合物在光照射下生成单线态氧的能力使其成为非侵入性癌症治疗的潜在药物。
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with 4-chlorobenzaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "Pyrrole", "4-chlorobenzaldehyde", "Acetic acid", "Sulfuric acid", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pyrrole is condensed with 4-chlorobenzaldehyde in the presence of acetic acid and sulfuric acid to form 5-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole.", "Step 2: The resulting product is cyclized by heating with sodium acetate in acetic acid to form 5,10-bis(4-chlorophenyl)-15,16-dihydroporphyrin.", "Step 3: The dihydroporphyrin is then reduced with sodium borohydride in methanol to form 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin.", "Step 4: The final product is purified by column chromatography using chloroform as the eluent." ] } | |
| 22112-77-2 | |
分子式 |
C44H26Cl4N4 |
分子量 |
752.5 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChI 键 |
DIQXAMMOXIZWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
